2-(1,3-dioxolan-2-yl)-1H-imidazole
Description
2-(1,3-Dioxolan-2-yl)-1H-imidazole is an imidazole derivative featuring a 1,3-dioxolane ring directly attached to the 2-position of the imidazole core. For example, 1-(4-(1,3-dioxolan-2-yl)phenyl)-1H-imidazole () is synthesized via copper-catalyzed coupling and subsequent protection with ethylene glycol, suggesting that similar methods—such as cyclocondensation or protective-group chemistry—may apply to the target compound. The dioxolane ring is known to improve metabolic stability in drug design, making this compound a candidate for pharmacological applications .
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1H-imidazole |
InChI |
InChI=1S/C6H8N2O2/c1-2-8-5(7-1)6-9-3-4-10-6/h1-2,6H,3-4H2,(H,7,8) |
InChI Key |
YKLHTFLODWHCFD-UHFFFAOYSA-N |
SMILES |
C1COC(O1)C2=NC=CN2 |
Canonical SMILES |
C1COC(O1)C2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-dioxolan-2-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with dioxolane precursors in the presence of catalysts. For instance, the reaction of imidazole with 1,3-dioxolane in the presence of an acid catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-dioxolan-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce various alkyl or acyl imidazole derivatives .
Scientific Research Applications
2-(1,3-dioxolan-2-yl)-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3-dioxolan-2-yl)-1H-imidazole involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
1-(1,3-Dioxolan-2-yl-methyl)-1H-imidazoles ()
These derivatives feature a methylene bridge between the dioxolane and imidazole, unlike the direct 2-position substitution in the target compound. The patent highlights antifungal, antibacterial, and antiprotozoal activities for these compounds, suggesting that the dioxolane group contributes to broad-spectrum biological activity. In contrast, the direct attachment in 2-(1,3-dioxolan-2-yl)-1H-imidazole may optimize hydrogen-bonding interactions with target enzymes .
1-(4-(1,3-Dioxolan-2-yl)phenyl)-1H-imidazole ()
This compound incorporates a phenyl ring between the dioxolane and imidazole, significantly altering electronic and steric properties.
Imidazole Derivatives with Heterocyclic Substituents
4,5-Bis(4-methylphenyl)-2-(5-nitrothiophen-2-yl)-1H-imidazole ()
This nitrothiophene-substituted imidazole demonstrates anticancer activity against breast cancer cells (MCF7). The bulky aryl groups at positions 4 and 5 enhance lipophilicity (log P ~4.4–5.61), aligning with Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability).
TIO and ECO Imidazole Derivatives ()
These lipophilic antifungal agents (log P 4.4–5.61) are encapsulated in chitosan nanocapsules to improve delivery. Their structures include chlorothienyl and dichlorophenyl groups, which contribute to antifungal efficacy but may increase toxicity. The dioxolane group in 2-(1,3-dioxolan-2-yl)-1H-imidazole offers a less toxic, polar alternative for drug design .
Pharmacological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
